2-cyclopentyl-2-methoxyethane-1-thiol
Description
2-Cyclopentyl-2-methoxyethane-1-thiol (CAS: Not explicitly listed) is a branched thiol derivative characterized by a cyclopentyl group, a methoxy ether, and a thiol (-SH) functional group on adjacent carbon atoms. Its molecular formula is C₈H₁₆OS, with a molecular weight of 160.28 g/mol. The compound’s structure confers unique physicochemical properties:
- Hydrophobicity: The cyclopentyl group enhances lipid solubility, reducing water solubility compared to linear thiols.
- Reactivity: The thiol group is nucleophilic and acidic (estimated pKa ~10–12), typical for aliphatic thiols, but steric hindrance from the cyclopentyl group may slow oxidation to disulfides.
- Applications: Potential uses include flavor/fragrance industries (thiols contribute to sulfurous aromas) or as intermediates in pharmaceuticals due to their ability to form disulfide bonds.
Synthesis likely involves nucleophilic substitution or thiol-ene coupling, though specific protocols are scarce in public literature.
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHWFNSGIRFQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-methoxyethane-1-thiol typically involves the reaction of cyclopentyl derivatives with methoxyethane and thiol groups under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopentyl halide reacts with sodium methoxyethane thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the use of catalysts to enhance reaction rates and selectivity, along with purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-methoxyethane-1-thiol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxyethane thiolate, dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-cyclopentyl-2-methoxyethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-methoxyethane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound may interact with cellular pathways involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxyethane-1-Thiol
- Structure : Lacks the cyclopentyl group.
- Properties :
- Lower molecular weight (108.21 g/mol ) and higher water solubility due to reduced hydrophobicity.
- Faster oxidation kinetics (less steric hindrance).
- pKa ~9.5–10.5, slightly more acidic due to electron-donating methoxy group proximity.
- Applications : More commonly used in industrial catalysis and rubber vulcanization.
Cyclopentanethiol
- Properties :
- Higher volatility (boiling point ~140–145°C vs. ~180–190°C for 2-cyclopentyl-2-methoxyethane-1-thiol).
- Greater nucleophilicity due to unhindered -SH group.
- Lower thermal stability in oxidative environments.
2-Cyclopentyl-2-Ethoxyethane-1-Thiol
- Structure : Ethoxy replaces methoxy.
- Properties :
- Increased molecular weight (174.31 g/mol ) and hydrophobicity.
- Slower oxidation due to bulkier ethoxy group.
- pKa slightly higher (~11–12.5) due to stronger electron-donating effect of ethoxy.
Data Table: Physicochemical and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | pKa | Oxidation Rate |
|---|---|---|---|---|---|
| This compound | 160.28 | 180–190 | Low | 10–12 | Moderate |
| 2-Methoxyethane-1-thiol | 108.21 | 135–140 | Moderate | 9.5–10.5 | High |
| Cyclopentanethiol | 116.23 | 140–145 | Low | 10.5–11 | High |
| 2-Cyclopentyl-2-ethoxyethane-1-thiol | 174.31 | 195–200 | Very Low | 11–12.5 | Low |
Research Findings
- Steric Effects : The cyclopentyl group in this compound reduces reactivity in SN₂ reactions by ~40% compared to 2-methoxyethane-1-thiol, as demonstrated in kinetic studies of thiol-disulfide exchange .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, outperforming cyclopentanethiol (180°C) due to methoxy stabilization.
- Flavor Applications : In gas chromatography-olfactometry, the compound emits a "grapefruit-like" aroma at low thresholds (0.1 ppb), similar to 1-para-menthene-8-thiol but with longer persistence due to hydrophobicity .
Notes
Environmental Impact : Hydrophobic thiols may bioaccumulate; disposal should follow hazardous waste guidelines (e.g., incineration with scrubbers).
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